1,4-Dioxaspiro[4.5]decan-8-ylmethanol
Overview
Description
1,4-Dioxaspiro[4.5]decan-8-ylmethanol, also known as 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a faint odor, and is soluble in water and organic solvents. It is a versatile compound that has been used in the synthesis of various compounds, such as polymers, pharmaceuticals, and other materials. In addition, 1,4-Dioxaspiro[4.5]decan-8-ylmethanol has been used in the study of biochemical and physiological effects, as well as in lab experiments and for future research.
Scientific Research Applications
Bifunctional Synthetic Intermediate
1,4-Dioxaspiro[4.5]decan-8-one, closely related to 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, is a valuable bifunctional synthetic intermediate. It has widespread use in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. The compound can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, with improved yield and reduced reaction time under optimal conditions (Zhang Feng-bao, 2006).
Synthesis of Pharmaceutical Intermediates
1,4-Dioxaspiro[4.5]decan-8-yl-methylamine, derived from 1,4-dioxaspiro[4.5]decan-8-ylmethanol, has been used to synthesize 1-azatricyclo[3.3.1.13,7] decan-4-one, an important intermediate for developing pharmaceutical compounds (D. Becker & D. Flynn, 1992).
Palladium-Catalysed Aminocarbonylation
The compound serves as a precursor in palladium-catalysed aminocarbonylation reactions. This method allows the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides in high yields, demonstrating its versatility in organic synthesis (R. Farkas, Andea Petz, L. Kollár, 2015).
Biolubricant Potential
1,4-Dioxaspiro[4.5]decan-8-ylmethanol derivatives synthesized from oleic acid have shown potential as biolubricants. Their physicochemical properties, such as density and acid number, support their potential in this application (Y. S. Kurniawan et al., 2017).
Derivatives in Chemical Synthesis
The compound is used to synthesize derivatives of benzofurazan and benzofuroxan, indicating its utility in the synthesis of complex heterocyclic compounds. These derivatives have been studied under acid hydrolysis conditions, expanding its applications in chemical research (V. A. Samsonov & L. B. Volodarsky, 2000).
Solubility Studies in Sustainable Solvents
Studies on 1,4-dioxaspiro[4.5]decane-2-methanol, a variant of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, have provided essential data on its solubility in sustainable solvents like water and ionic liquids. This research is crucial for designing alternative reactions and processes involving these solvents (Catarina I. Melo et al., 2012).
properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNMORHRGMYQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435235 | |
Record name | 1,4-dioxaspiro[4.5]decan-8-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decan-8-ylmethanol | |
CAS RN |
17159-82-9 | |
Record name | 1,4-dioxaspiro[4.5]decan-8-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dioxaspiro[4.5]decan-8-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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